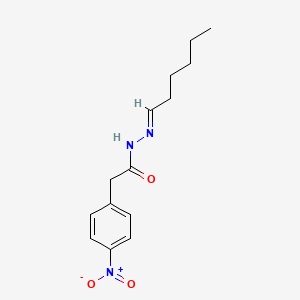

(E)-N'-hexylidene-2-(4-nitrophenyl)acetohydrazide

説明

特性

IUPAC Name |

N-[(E)-hexylideneamino]-2-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-2-3-4-5-10-15-16-14(18)11-12-6-8-13(9-7-12)17(19)20/h6-10H,2-5,11H2,1H3,(H,16,18)/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZDXRLZLLZKOB-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=NNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=N/NC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-hexylidene-2-(4-nitrophenyl)acetohydrazide typically involves the condensation reaction between hexanal and 2-(4-nitrophenyl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for (E)-N’-hexylidene-2-(4-nitrophenyl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

化学反応の分析

Types of Reactions

(E)-N’-hexylidene-2-(4-nitrophenyl)acetohydrazide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

Oxidation: The hydrazone linkage can be oxidized to form the corresponding azine or other oxidation products.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the hydrazone nitrogen.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Oxidation: Potassium permanganate, hydrogen peroxide.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Reduction: 2-(4-aminophenyl)acetohydrazide.

Oxidation: Corresponding azine or other oxidized derivatives.

Substitution: Various substituted hydrazones depending on the reagents used.

科学的研究の応用

Chemistry

In chemistry, (E)-N’-hexylidene-2-(4-nitrophenyl)acetohydrazide is used as a building block for the synthesis of more complex molecules. Its hydrazone functionality makes it a versatile intermediate in organic synthesis.

Biology

Medicine

In medicinal chemistry, (E)-N’-hexylidene-2-(4-nitrophenyl)acetohydrazide is explored for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for developing inhibitors of specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

作用機序

The mechanism of action of (E)-N’-hexylidene-2-(4-nitrophenyl)acetohydrazide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The hydrazone linkage can also participate in various biochemical reactions, contributing to the compound’s overall activity.

類似化合物との比較

Comparison with Structurally Similar Acetohydrazide Derivatives

Anticholinesterase Activity

Key analogs :

- N'-(2,4-Disubstituted Benzylidene)-2-(4-Nitrophenyl-Piperazin-1-yl)Acetohydrazides (e.g., compound 3c in )

- Structure : Incorporates a piperazine ring and aromatic aldehyde substituents (e.g., hydroxyl, methoxy).

- Activity : Compound 3c (IC50 = 29.5 µM for AChE inhibition) showed moderate activity compared to galantamine (IC50 = 0.5 µM) .

- Mechanism : The hydroxyl group at the para position of the benzylidene moiety enhances hydrogen bonding with AChE’s catalytic site.

However, the lack of electron-donating groups (e.g., -OH, -OCH3) likely diminishes its anticholinesterase potency relative to compound 3c.

Anti-Inflammatory and Analgesic Activity

Key analogs :

- (E)-2-(3-tert-Butyl-1-Phenyl-1H-Pyrazol-5-ylamino)-N'-(4-Chlorobenzylidene)Acetohydrazide (4f) () Structure: Features a pyrazole ring and a 4-chlorobenzylidene group. Activity: Inhibited TNF-α production by 55.8% in vivo, comparable to SB-203580 (standard p38 MAPK inhibitor) .

- Sulindac Acetohydrazide Derivative (DMFM) () Structure: Combines a sulindac scaffold with a dimethylaminobenzylidene group. Activity: Exhibited potent anti-inflammatory and antioxidant effects via COX-2 inhibition.

However, the absence of a heterocyclic moiety (e.g., pyrazole) likely reduces its anti-inflammatory efficacy compared to 4f and DMFM.

α-Glucosidase Inhibition

Key analogs :

- (E)-N'-(2,4-Dihydroxybenzylidene)-2-(2-(Ethylthio)-1H-Benzo[d]Imidazol-1-yl)Acetohydrazide (228) ()

- Structure : Contains a benzimidazole-thioether and dihydroxybenzylidene group.

- Activity : IC50 = 6.10 ± 0.5 µM against α-glucosidase, outperforming acarbose (IC50 = 378.2 µM).

Comparison :

The hexylidene chain in the target compound may enhance lipophilicity, improving membrane permeability. However, the lack of a benzimidazole or thioether group likely limits its α-glucosidase inhibitory activity relative to 228 .

Cytotoxic and Antiproliferative Activity

Key analogs :

- Pyrazolo[3,4-d]Pyrimidinyl Acetohydrazides ()

- Structure : Fused pyrazolo-pyrimidine core with substituted benzylidene groups.

- Activity : Derivatives showed IC50 values <10 µM against AGS gastric cancer cells.

Comparison : The 4-nitrophenyl group in the target compound may interact with DNA via intercalation or topoisomerase inhibition. However, the absence of a planar heterocyclic system (e.g., pyrazolo-pyrimidine) likely reduces its antiproliferative potency.

生物活性

(E)-N'-hexylidene-2-(4-nitrophenyl)acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and specific case studies demonstrating its efficacy.

Structural Overview

The compound features a hydrazone structure characterized by a hexylidene group and a nitrophenyl moiety. The presence of the nitro group is significant as it can influence the compound's reactivity and interaction with biological targets.

| Structural Feature | Description |

|---|---|

| Hexylidene Group | Aliphatic chain that may enhance lipophilicity |

| Nitrophenyl Moiety | Aromatic ring that may contribute to biological activity |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components, resulting in cytotoxic effects against cancer cells and pathogenic microorganisms .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against several human cancer cell lines. The compound's IC50 values indicate its potency in inhibiting cell proliferation.

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of various hydrazone derivatives, including this compound, against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicated an IC50 value of approximately 0.77 µM for LN-229 glioblastoma cells, suggesting high potency .

- Mechanistic Insights : The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, which are critical in programmed cell death. This suggests that the compound not only inhibits proliferation but also triggers cellular mechanisms leading to cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Various studies have reported its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Antimicrobial Efficacy Table

| Bacterial Strain | Minimal Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.91 µg/mL |

| Escherichia coli | 5.00 µg/mL |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research indicates that variations in the substituents on the phenyl ring or alterations in the hydrazone linkage can significantly impact both anticancer and antimicrobial activities.

Notable SAR Findings

- Nitro Group Presence : Compounds lacking the nitro group exhibited markedly reduced biological activity, highlighting its importance for efficacy.

- Aliphatic Chain Length : The hexylidene group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。